molecular formula C26H22F2N2O2 B5053736 11-(3,4-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 6079-09-0

11-(3,4-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5053736
CAS No.: 6079-09-0
M. Wt: 432.5 g/mol
InChI Key: QSTWRMPTFOQGTR-UHFFFAOYSA-N
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Description

11-(3,4-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (molecular formula: C₂₆H₂₂F₂N₂O₂) is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a bicyclic framework fused with two aromatic rings. The compound features a 3,4-difluorophenyl group at position 11 and a 4-methoxyphenyl group at position 2. Dibenzo-diazepines are widely studied for their interactions with biological targets, particularly in the central nervous system, due to their structural resemblance to benzodiazepine therapeutics .

Properties

IUPAC Name

6-(3,4-difluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N2O2/c1-32-18-9-6-15(7-10-18)17-13-23-25(24(31)14-17)26(16-8-11-19(27)20(28)12-16)30-22-5-3-2-4-21(22)29-23/h2-12,17,26,29-30H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTWRMPTFOQGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)F)F)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387266
Record name AC1MEVRH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6079-09-0
Record name AC1MEVRH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Fluorinated vs. Chlorinated Phenyl Groups

  • Target Compound: The 3,4-difluorophenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and receptor-binding affinity compared to non-fluorinated analogs .
  • 11-(3-Chlorophenyl)-3-(4-methoxyphenyl)-... However, chlorine’s larger atomic radius may sterically hinder interactions with specific receptors compared to fluorine .

Methoxy vs. Trifluoromethyl Groups

  • 3-(3-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-... (C₂₆H₂₁F₃N₂O₂) : The trifluoromethyl group enhances thermal stability and resistance to oxidative degradation. However, its bulkiness may reduce solubility compared to the methoxy group in the target compound .
  • 3-(4-Methoxyphenyl)-11-(dimethylamino)-...: Methoxy groups improve aqueous solubility due to hydrogen-bonding capacity, whereas dimethylamino groups introduce basicity, altering pharmacokinetic profiles .

Acylated Derivatives

  • 3-(4-Chlorophenyl)-10-hexanoyl-11-(3-methoxyphenyl)-...

Molecular Properties and Bioactivity Trends

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3,4-difluorophenyl, 4-methoxyphenyl C₂₆H₂₂F₂N₂O₂ 432.47 High receptor affinity; moderate solubility
3-(3-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-... 3-methoxyphenyl, 4-trifluoromethylphenyl C₂₆H₂₁F₃N₂O₂ 450.46 Enhanced thermal stability; lower solubility
11-(3-Chlorophenyl)-3-(4-methoxyphenyl)-... 3-chlorophenyl, 4-methoxyphenyl C₂₅H₂₁ClN₂O₂ 416.90 Improved BBB penetration; steric hindrance
3-(2-Thienyl)-11-(dimethylamino)-... 2-thienyl, dimethylamino C₂₁H₂₁N₃OS 363.48 High receptor affinity; thienyl enhances π-π interactions
3-(3,4-Dimethoxyphenyl)-11-[2-(trifluoromethyl)phenyl]-... 3,4-dimethoxyphenyl, 2-trifluoromethylphenyl C₂₈H₂₅F₃N₂O₃ 494.50 Dual electron-withdrawing/donating effects; CNS activity

Functional Group Impact on Therapeutic Potential

  • Fluorine Substituents : The 3,4-difluorophenyl group in the target compound likely enhances selectivity for GABAₐ receptors, analogous to fluorinated benzodiazepines like flunitrazepam. Fluorine’s small size and electronegativity optimize binding pocket interactions .
  • Methoxy Groups : The 4-methoxyphenyl substituent balances solubility and lipophilicity, critical for oral bioavailability. Comparatively, dimethoxy derivatives (e.g., 3,4-dimethoxyphenyl) may overprioritize solubility at the expense of membrane permeability .
  • Heterocyclic Moieties : Compounds with thienyl or furyl groups (e.g., 3-(2-thienyl)-...) exhibit improved receptor affinity due to aromatic π-system interactions, though metabolic stability may be lower than phenyl-based analogs .

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